molecular formula C16H20N6O2 B2800703 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1421443-90-4

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2800703
CAS No.: 1421443-90-4
M. Wt: 328.376
InChI Key: RJJFRJUTWWMZPQ-UHFFFAOYSA-N
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Description

“N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could be explored to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, which undergoes nucleophilic substitution with 1H-pyrrole to introduce the pyrrole moiety.

    Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine, such as ethylenediamine, to introduce the aminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11-19-13(10-14(20-11)22-8-2-3-9-22)17-6-7-18-16(24)12-4-5-15(23)21-12/h2-3,8-10,12H,4-7H2,1H3,(H,18,24)(H,21,23)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJFRJUTWWMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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